
2-Chlor-5-Iodthiophen
Übersicht
Beschreibung
2-Chloro-5-iodothiophene (CIT) is an organosulfur compound with a molecular formula of C3H3ClIOS. It is a colorless, volatile liquid that is soluble in organic solvents and insoluble in water. CIT has been studied for its potential applications in pharmaceuticals, agrochemicals, and polymers. CIT is a low-toxicity compound and is considered to be environmentally friendly.
Wissenschaftliche Forschungsanwendungen
Elektrophile Substitutionsreaktionen
2-Chlor-5-Iodthiophen: ist eine vielseitige Verbindung in elektrophilen Substitutionsreaktionen aufgrund des Vorhandenseins von Chlor- und Iodatomen, die gute Abgangsgruppen sind. Diese Verbindung kann verschiedene elektrophile Reaktionen wie Halogenierung, Nitrierung und Sulfonierung eingehen, um Derivate zu erzeugen, die bei der Synthese von Farbstoffen, Arzneimitteln und Agrochemikalien nützlich sind .
Nucleophile Substitutionsreaktionen
In der nucleophilen Substitution kann This compound mit Nucleophilen reagieren, um die Halogenatome zu ersetzen. Diese Reaktion ist grundlegend bei der Herstellung von Bausteinen für leitfähige Polymere und Oligomere, die Anwendungen in der organischen Elektronik und Photovoltaik haben .
Radikalische Substitutionsreaktionen
Die radikalische Substitution ermöglicht die Einführung verschiedener funktioneller Gruppen in den Thiophenring von This compound. Diese Methode ist besonders nützlich in der Polymerchemie für die Synthese von Polythiophenen, die wichtige Materialien im Bereich der organischen Halbleiter sind .
Übergangsmetall-katalysierte Synthese
This compound: dient als Vorläufer in übergangsmetallkatalysierten Reaktionen zur Synthese von thiophenbasierten Polymeren. Diese Polymere haben bedeutende Anwendungen bei der Herstellung von Hochleistungsmaterialien für organische Leuchtdioden (OLEDs) und Feldeffekttransistoren (FETs) .
Synthese von Heterocyclen
Die Verbindung wird auch bei der Synthese verschiedener heterocyclischer Verbindungen verwendet. Heterocyclen sind in der medizinischen Chemie für die Entwicklung neuer Medikamente und Behandlungen von entscheidender Bedeutung, da sie häufig eine große Bandbreite an biologischen Aktivitäten aufweisen .
Materialwissenschaftliche Anwendungen
Aufgrund seiner Fähigkeit, stabile und leitfähige Polymere zu bilden, wird This compound in der Materialwissenschaft für die Entwicklung von Sensoren, Aktuatoren und Energiespeichern verwendet. Seine Derivate können auf bestimmte Anwendungen zugeschnitten werden, wie z. B. flexible Elektronik und intelligente Materialien .
Wirkmechanismus
Target of Action
2-Chloro-5-iodothiophene is a type of thiophene, a heterocycle that incorporates a sulfur atom . Thiophenes are known to react with electrophiles , suggesting that the primary targets of 2-Chloro-5-iodothiophene are likely to be biological molecules with electrophilic properties.
Mode of Action
The mode of action of 2-Chloro-5-iodothiophene involves electrophilic substitution . Thiophenes, including 2-Chloro-5-iodothiophene, can easily react with electrophiles due to the presence of a sulfur atom that contributes two π electrons to the aromatic sextet . This interaction results in the substitution of the electrophile on the thiophene ring .
Biochemical Pathways
It’s known that thiophenes can undergo various reactions, including nucleophilic, electrophilic, and radical reactions . These reactions can lead to the functionalization of thiophenes, which can affect various biochemical pathways depending on the nature of the electrophile involved .
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . These properties suggest that 2-Chloro-5-iodothiophene may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-iodothiophene. For instance, the presence of other electrophiles in the environment could compete with 2-Chloro-5-iodothiophene for reaction with targets . Additionally, factors such as pH and temperature could potentially affect the stability and reactivity of 2-Chloro-5-iodothiophene.
Biochemische Analyse
Biochemical Properties
2-Chloro-5-iodothiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 2-Chloro-5-iodothiophene to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with other biomolecules such as nucleic acids, influencing their stability and function .
Cellular Effects
The effects of 2-Chloro-5-iodothiophene on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, 2-Chloro-5-iodothiophene may induce the expression of detoxifying enzymes, thereby enhancing the cell’s ability to cope with toxic insults .
Molecular Mechanism
At the molecular level, 2-Chloro-5-iodothiophene exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, altering their activity. This can result in enzyme inhibition or activation, depending on the context . Additionally, 2-Chloro-5-iodothiophene can influence gene expression by interacting with DNA and RNA, leading to changes in the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-iodothiophene can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, affecting its biological activity . Long-term studies have shown that prolonged exposure to 2-Chloro-5-iodothiophene can lead to adaptive responses in cells, such as the upregulation of protective enzymes and changes in cellular metabolism . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-iodothiophene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, toxic effects can occur, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
2-Chloro-5-iodothiophene is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can be influenced by the presence of 2-Chloro-5-iodothiophene, potentially affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-Chloro-5-iodothiophene is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its biological activity. For instance, the binding of 2-Chloro-5-iodothiophene to plasma proteins can modulate its bioavailability and distribution in the body .
Subcellular Localization
The subcellular localization of 2-Chloro-5-iodothiophene is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 2-Chloro-5-iodothiophene within these compartments can influence its interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
2-chloro-5-iodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIS/c5-3-1-2-4(6)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEUNSXYUQTZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480296 | |
| Record name | 2-Chloro-5-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28712-49-4 | |
| Record name | 2-Chloro-5-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-iodothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


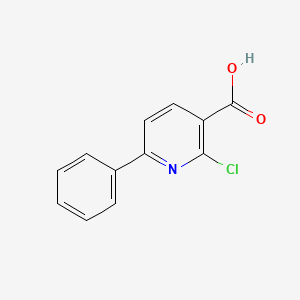
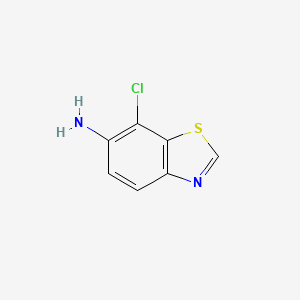
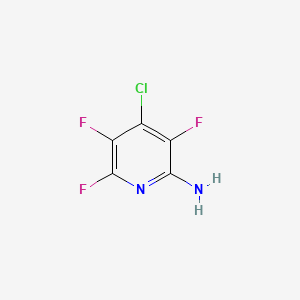
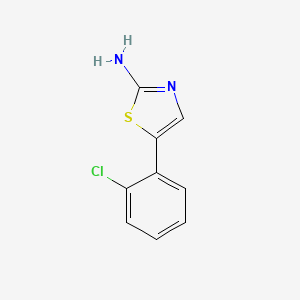
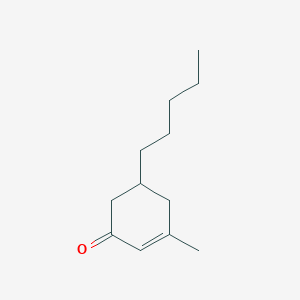

![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)


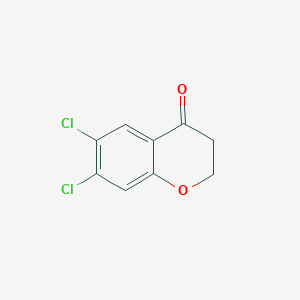


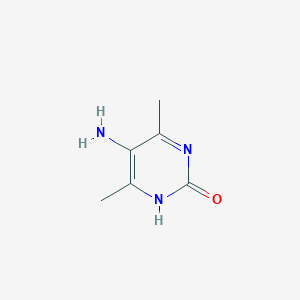
![Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1601273.png)
